![molecular formula C18H19N3O3 B2484935 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide CAS No. 2305567-26-2](/img/structure/B2484935.png)
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of pyrrole and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development and progression. In addition, this compound has also been shown to have anti-inflammatory and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide in lab experiments is its potent anti-cancer activity. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further development as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as anti-inflammatory and anti-viral agents. Furthermore, research is needed to determine the safety and efficacy of this compound in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 5-formyl-2-pyrrolidone with N-(4-bromobenzyl) pyrrolidine-2-one in the presence of a base and a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
Propriétés
IUPAC Name |
2-(5-formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-12-15-6-5-14(20-15)10-17(23)19-11-13-3-7-16(8-4-13)21-9-1-2-18(21)24/h3-8,12,20H,1-2,9-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDQTNFKBSWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

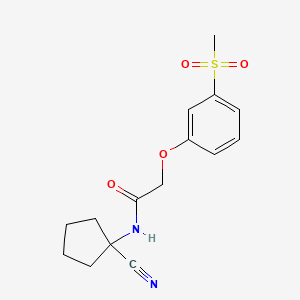

![5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2484854.png)
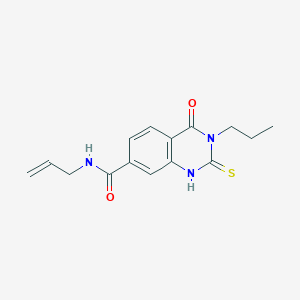
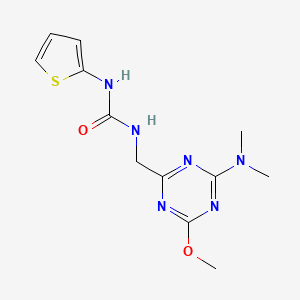
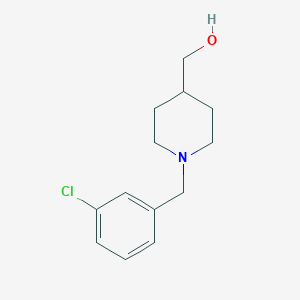
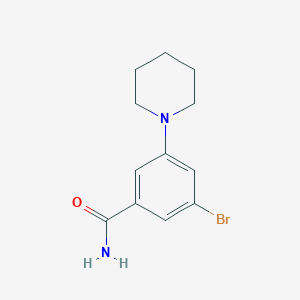
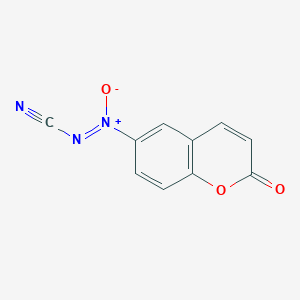

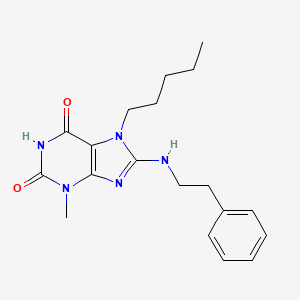
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)

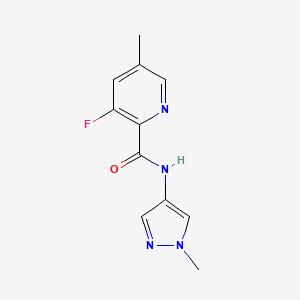
![Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate](/img/structure/B2484875.png)